![molecular formula C30H65N3O3Si2 B12105893 2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol](/img/structure/B12105893.png)
2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol is a complex organic compound characterized by the presence of azido and silyl ether groups
Preparation Methods
The synthesis of 2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol typically involves multiple steps. One common route starts with the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide . The azido group can be introduced through nucleophilic substitution reactions using sodium azide . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions, often forming triazoles through cycloaddition reactions.
Deprotection: The silyl ether groups can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol involves its reactive azido group, which can undergo cycloaddition reactions to form triazoles. These reactions are often catalyzed by copper(I) ions and proceed through a concerted mechanism . The silyl ether groups provide stability and protect the hydroxyl functionalities during synthetic transformations .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyldimethylsilyloxyacetaldehyde: Used in synthetic glycobiology and as a reagent in the synthesis of natural products.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
2-Azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol is unique due to the combination of azido and silyl ether groups, which provide both reactivity and stability, making it a versatile compound in various synthetic applications.
Properties
Molecular Formula |
C30H65N3O3Si2 |
|---|---|
Molecular Weight |
572.0 g/mol |
IUPAC Name |
2-azido-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-1-ol |
InChI |
InChI=1S/C30H65N3O3Si2/c1-12-13-14-15-16-17-18-19-20-21-22-23-24-27(35-37(8,9)29(2,3)4)28(26(25-34)32-33-31)36-38(10,11)30(5,6)7/h26-28,34H,12-25H2,1-11H3 |
InChI Key |
XIAFYLGSFHUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


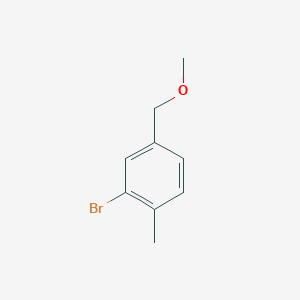


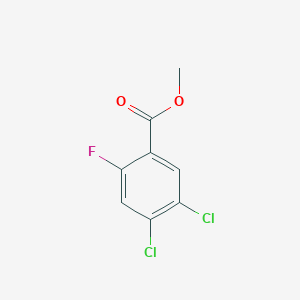

![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)

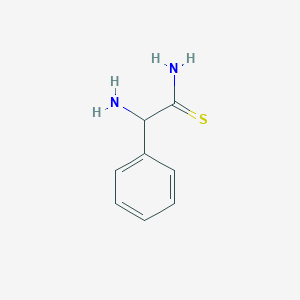

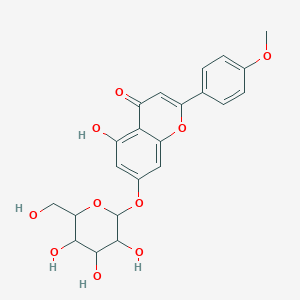
![strontium;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B12105852.png)
![Methyl (R)-2-((2-chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B12105861.png)
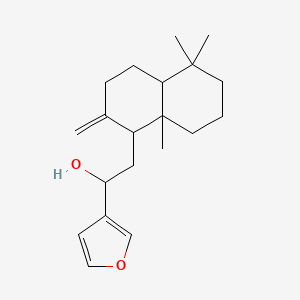
![3-Ethyl-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12105881.png)
